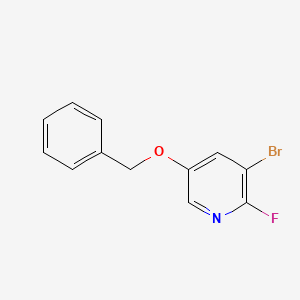

5-(Benzyloxy)-3-bromo-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHISURUYSXQYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266164 | |

| Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256834-85-1 | |

| Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256834-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 3 Bromo 2 Fluoropyridine

Precursor Synthesis and Regioselective Functionalization Strategies

The assembly of the target molecule relies on strategic functionalization of a pyridine (B92270) core. This involves the selective introduction of bromine, fluorine, and a benzyloxy group at specific positions, each presenting unique chemical challenges.

The introduction of a bromine atom at the C-3 position of the pyridine ring can be approached through several methods, with regioselectivity being the primary concern.

Directed Ortho-Metalation (DoM): This is a powerful strategy for functionalizing positions ortho to a directing metalation group (DMG). A DMG, typically a Lewis basic group, coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom. In the context of synthesizing the target compound, a precursor like 5-(benzyloxy)pyridine could potentially be used, where the benzyloxy group or the pyridine nitrogen itself directs the metalation. However, competition between different directing groups and potential sites of deprotonation must be carefully managed. The relative strength of common DMGs has been studied, with groups like amides and sulfonamides being stronger directors than ethers. harvard.edu

Regioselective Halogenation: Direct electrophilic halogenation of pyridine is often difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. digitellinc.com However, activating groups on the ring can facilitate this transformation. The use of N-halosuccinimides (NBS for bromination) in solvents like hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a variety of arenes and heterocycles. organic-chemistry.orgresearchgate.net The regioselectivity is governed by the electronic and steric properties of the substituents already present on the pyridine ring. For a 5-substituted pyridine, halogenation typically occurs at the 2- or 6-position. Achieving 3-bromination often requires specific precursors or alternative strategies, such as starting with a pre-functionalized ring like 2-amino-5-bromopyridine, which can be synthesized via bromination of 2-aminopyridine (B139424) with NBS. chemicalbook.com

Table 1: Comparison of Bromination Strategies

| Method | Reagents | Directing Principle | Advantages | Challenges |

|---|---|---|---|---|

| Directed Ortho-Metalation | Organolithium (e.g., n-BuLi), Electrophilic Br source (e.g., Br₂) | Coordination of Li to a Directing Metalation Group (DMG) | High regioselectivity for ortho-position | Requires cryogenic temperatures, strong bases, sensitive to functional groups |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS), solvent (e.g., HFIP) | Electronic activation/deactivation by existing substituents | Milder conditions, broader functional group tolerance | Regioselectivity can be poor without strong directing effects |

| From Pre-functionalized Rings | e.g., N-Bromosuccinimide on 2-aminopyridine | Inherent reactivity of the starting material | High yield and regioselectivity for specific isomers | Requires synthesis of the specific starting material |

Introducing a fluorine atom at the C-2 position, adjacent to the pyridine nitrogen, is a critical step. The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic aromatic substitution (SNA) but makes direct C-H fluorination challenging.

Research has shown that the fluorination of 3,5-disubstituted pyridines can be highly regioselective. For substrates like 3-bromo-5-benzyloxypyridine, fluorination with reagents such as silver(II) fluoride (B91410) (AgF₂) shows a high preference for the C-2 position, adjacent to the benzyloxy group. acs.org This selectivity is attributed to the directing effect of the alkoxy group. The reaction proceeds with modest to high selectivity (from 4.2:1 to over 20:1) for fluorination adjacent to the ether substituent in various 3-benzyloxy-5-substituted pyridines. acs.org The pyridine nitrogen also plays a role in activating the ortho-positions. Another approach involves the oxidation of the pyridine nitrogen to a pyridine N-oxide, which significantly activates the 2- and 4-positions towards various transformations, including fluorination. nih.govresearchgate.netnih.gov After the desired functionalization, the N-oxide can be deoxygenated to yield the final pyridine derivative. researchgate.net

A variety of electrophilic N-F fluorinating agents have been developed, each with different reactivity, often referred to as "fluorinating power". nih.govrsc.org

Selectfluor® (F-TEDA-BF₄): This is one of the most common and commercially available electrophilic fluorinating agents. It is relatively safe to handle and effective for fluorinating a wide range of substrates, including electron-rich heterocycles.

N-Fluoropyridinium Salts: These reagents offer tunable reactivity. The fluorinating power can be adjusted by changing the substituents on the pyridine ring; electron-withdrawing groups increase reactivity. nih.gov

Silver(II) Fluoride (AgF₂): This reagent has proven effective for the C-H fluorination of certain pyridines. For example, it selectively fluorinates 3-bromo-5-benzyloxypyridine at the C-2 position. acs.org However, AgF₂ is a hygroscopic solid that decomposes in water, necessitating careful handling under anhydrous conditions. acs.org

Table 2: Evaluation of Common Fluorinating Reagents

| Reagent | Common Name | Key Characteristics | Typical Conditions |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, crystalline solid, high thermal stability | Often used in polar solvents like acetonitrile (B52724) or water |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for fluorinating carbanions and other nucleophiles | Used with a base or for radical reactions |

| Silver(II) Fluoride | AgF₂ | Strong oxidizing and fluorinating agent | Requires anhydrous conditions, often used in acetonitrile |

The benzyloxy group is typically installed via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This involves reacting a pyridinol (hydroxypyridine) precursor with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.

For the synthesis of 5-(Benzyloxy)-3-bromo-2-fluoropyridine, a plausible precursor would be 3-bromo-2-fluoro-5-hydroxypyridine. The hydroxyl group of this pyridinol can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a more nucleophilic pyridinolate anion. This anion then displaces the bromide from benzyl bromide to form the desired benzyl ether. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.

Approaches for Regioselective Fluorination of Pyridine Rings

Multi-Step Convergent and Linear Synthetic Routes to the Target Compound

Linear Synthesis: A linear sequence involves the sequential modification of a single starting material. A possible linear route could start from a commercially available substituted pyridine, such as 2-amino-5-bromopyridine.

Step 1: Diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction to install a hydroxyl group, yielding 5-bromo-2-hydroxypyridine.

Step 2: Fluorination of 5-bromo-2-hydroxypyridine at the C-2 position is not straightforward. A more viable route might fluorinate first. Starting with 3-bromo-5-hydroxypyridine, one could perform a regioselective fluorination at the C-2 position.

Step 3: Etherification of the resulting 3-bromo-2-fluoro-5-hydroxypyridine with benzyl bromide and a base would yield the final product.

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them. This approach is often more efficient for complex molecules. For this target, a convergent approach is less obvious as the core is a single pyridine ring. However, one could consider a strategy where the benzyloxy group is part of a fragment that is coupled to the pyridine ring, although a stepwise functionalization (linear approach) is more common for this type of structure.

A more practical, albeit linear, pathway that has been demonstrated for analogous structures involves the following sequence acs.org:

Start with 3,5-dibromopyridine.

Introduce the benzyloxy group at the 5-position via a nucleophilic aromatic substitution reaction with sodium benzyloxide, yielding 3-bromo-5-benzyloxypyridine.

Perform a regioselective C-H fluorination at the 2-position using a reagent like AgF₂, which is directed by the benzyloxy group, to afford the final product, this compound.

This route strategically uses the directing effect of the benzyloxy group to control the final fluorination step, highlighting the importance of reaction order in the synthesis.

Table 3: Potential Linear Synthetic Route

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dibromopyridine | Sodium benzyloxide (BnONa) | 3-Bromo-5-benzyloxypyridine |

| 2 | 3-Bromo-5-benzyloxypyridine | Silver(II) Fluoride (AgF₂) in MeCN | this compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Plausible Synthetic Pathway:

Benzylation of 2-amino-5-hydroxypyridine: The initial step would involve the protection of the hydroxyl group as a benzyl ether. This is typically achieved by reacting 2-amino-5-hydroxypyridine with benzyl chloride in the presence of a suitable base.

Fluorination of 2-amino-5-(benzyloxy)pyridine: The amino group can be converted to a fluoro group through a Balz-Schiemann type reaction. This involves the diazotization of the amine with a nitrite source, such as sodium nitrite, in the presence of a fluorine source like tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride. google.com

Bromination of 5-(benzyloxy)-2-fluoropyridine: The final step is the regioselective bromination of the pyridine ring. The electron-donating benzyloxy group and the electron-withdrawing but ortho-, para-directing fluoro group would likely direct the incoming electrophile to the C-3 position.

The optimization of these reaction conditions would involve a systematic variation of several parameters to enhance the yield and selectivity of each transformation.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For the benzylation step, polar aprotic solvents like dimethylformamide (DMF) are often employed. prepchem.com For the diazotization and bromination steps, the choice of solvent will depend on the specific reagents and temperature requirements.

Reagent Stoichiometry: The molar ratios of the reactants are critical. For instance, in the bromination step, using an appropriate amount of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, is essential to achieve mono-bromination and avoid the formation of di-brominated byproducts. google.com

Temperature Control: Many of the reactions in this synthetic sequence are temperature-sensitive. The diazotization reaction, in particular, requires low temperatures to ensure the stability of the diazonium salt intermediate. google.com Conversely, the bromination step may require elevated temperatures to proceed at a reasonable rate. google.com

Catalyst and Additives: While not always necessary, the use of catalysts or additives can improve reaction efficiency. For example, in some bromination reactions, a Lewis acid catalyst might be employed to activate the brominating agent.

An illustrative data table for the optimization of the bromination step is presented below, based on general principles of electrophilic aromatic substitution on pyridine rings.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS (1.1 eq) | CH₃CN | 25 | 12 | Data Not Available |

| 2 | NBS (1.1 eq) | CH₃CN | 80 | 4 | Data Not Available |

| 3 | Br₂ (1.1 eq) | CH₂Cl₂ | 0 to 25 | 6 | Data Not Available |

| 4 | Br₂ (1.1 eq) / H₂SO₄ | Oleum | 100 | 2 | Data Not Available |

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to minimize environmental impact and maximize resource efficiency. The synthesis of this compound can be evaluated through the lens of these principles, particularly atom economy.

Atom Economy Analysis:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

For the proposed synthesis of this compound, each step can be analyzed for its atom economy:

Benzylation: This step, if proceeding via a simple substitution with benzyl chloride, would generate a salt byproduct (e.g., NaCl if sodium hydride is used as the base). This leads to a lower atom economy.

Fluorination (Balz-Schiemann): This reaction typically generates nitrogen gas (N₂) and a borate salt as byproducts, resulting in a significant loss of atomic mass and thus, a poor atom economy.

Bromination: Electrophilic bromination using NBS generates succinimide as a byproduct. While the bromine atom is incorporated, the rest of the NBS molecule is not, leading to a less than ideal atom economy.

Application of Green Chemistry Principles:

Several strategies can be employed to improve the "greenness" of the synthesis of this compound:

Catalytic Approaches: The use of catalytic rather than stoichiometric reagents can significantly improve atom economy and reduce waste. For instance, developing a catalytic bromination method would be a greener alternative to using stoichiometric NBS.

Alternative Reagents and Solvents: Whenever possible, hazardous reagents and solvents should be replaced with more environmentally benign alternatives. For example, exploring enzymatic or biocatalytic methods for specific transformations could offer a greener route. nih.gov

Process Intensification: Techniques such as microwave-assisted synthesis can often reduce reaction times and energy consumption. nih.gov

Waste Reduction and Recycling: The byproducts generated in each step should ideally be non-toxic and, if possible, recyclable.

The following table summarizes some green chemistry considerations for the proposed synthetic steps.

| Synthetic Step | Conventional Method Concern | Potential Green Alternative |

|---|---|---|

| Benzylation | Use of stoichiometric strong base (e.g., NaH) and organic solvent. | Catalytic benzylation or use of a greener solvent like a bio-based solvent. |

| Fluorination | Poor atom economy of the Balz-Schiemann reaction. | Development of a direct C-H fluorination method, although challenging for pyridines. |

| Bromination | Generation of stoichiometric byproducts from NBS. | Use of a catalytic brominating agent or an electrochemical bromination method. |

Reactivity and Transformational Chemistry of 5 Benzyloxy 3 Bromo 2 Fluoropyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C3 position of 5-(benzyloxy)-3-bromo-2-fluoropyridine is significantly more susceptible to oxidative addition to palladium(0) catalysts than the highly stable carbon-fluorine bond. illinois.edu This reactivity difference is the cornerstone of its utility in selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds exclusively at the C3 position.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, and this compound serves as an excellent substrate for this reaction. It readily couples with a diverse range of aryl and heteroaryl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction provides a direct route to 3-aryl-5-(benzyloxy)-2-fluoropyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Commonly employed catalytic systems include palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with various phosphine (B1218219) ligands. nih.govresearchgate.net The choice of ligand can be crucial for achieving high yields and preventing side reactions. Bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) are used to facilitate the transmetalation step of the catalytic cycle. nih.govnih.gov The reaction is typically performed in solvents like ethanol, dioxane, or toluene, often with the addition of water. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | Good to Excellent nih.gov |

| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | - | High Conversion mdpi.com |

| 1H-Indol-5-yltrifluoroborate | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | Excellent nih.gov |

| Benzofuran-2-yltrifluoroborate | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 92% nih.gov |

Beyond aryl-aryl bond formation, the C3-bromo position can be functionalized using other palladium-catalyzed reactions. The Heck coupling allows for the introduction of alkenyl groups through the reaction with various olefins. This reaction typically utilizes a palladium catalyst, a base (like triethylamine), and is often performed in polar aprotic solvents such as DMF.

The Sonogashira coupling provides a direct pathway to 3-alkynyl-5-(benzyloxy)-2-fluoropyridine derivatives by reacting the substrate with terminal alkynes. soton.ac.uk This reaction is co-catalyzed by palladium and copper(I) salts, with a base such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine) serving both as a base and often as a solvent. soton.ac.ukresearchgate.net These alkynylated products are versatile intermediates for further transformations, including cyclization reactions or as precursors for more complex molecules.

Table 2: Heck and Sonogashira Coupling Reactions

| Coupling Partner | Reaction Type | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Styrene | Heck | Pd(OAc)₂, PPh₃ | Et₃N | 3-Styryl-5-(benzyloxy)-2-fluoropyridine |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI | Et₃N/THF | 5-(Benzyloxy)-2-fluoro-3-(phenylethynyl)pyridine soton.ac.uk |

| Propargyl alcohol | Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(5-(Benzyloxy)-2-fluoropyridin-3-yl)prop-2-yn-1-ol |

While less commonly cited specifically for this compound, the Negishi and Stille couplings represent viable and powerful alternatives for C-C bond formation at the C3 position.

The Negishi coupling involves the reaction with organozinc reagents. These reagents are known for their high reactivity and functional group tolerance, often allowing reactions to proceed under mild conditions. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. researchgate.net

The Stille coupling utilizes organostannane (tin) reagents. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and the reaction conditions are typically neutral and tolerant of a wide array of functional groups. researchgate.net The general mechanism also follows the standard oxidative addition, transmetalation, and reductive elimination pathway. researchgate.net Both methods offer alternative routes to introduce alkyl, vinyl, aryl, and other organic fragments at the bromine position.

The successful and selective functionalization of this compound via palladium-catalyzed cross-coupling hinges on the principle of chemoselectivity. The significant difference in bond dissociation energies between the C-Br and C-F bonds is the primary factor driving this selectivity. The C-Br bond is considerably weaker and more polarized, making it much more susceptible to oxidative addition by a low-valent palladium(0) complex, which is the initial, rate-determining step in most cross-coupling catalytic cycles. illinois.edu

In contrast, the C-F bond is one of the strongest single bonds to carbon. Activation and cleavage of the C-F bond by palladium catalysts are significantly more challenging and require specialized, highly reactive catalytic systems, often involving specific ligands and harsher reaction conditions. rsc.org Therefore, under standard Suzuki, Heck, Sonogashira, Negishi, or Stille conditions, the palladium catalyst selectively inserts into the C-Br bond, leaving the C-F bond at the C2 position intact. This predictable reactivity allows for the C3 position to be modified without affecting the fluorine atom, which can then be used as a handle for subsequent transformations, such as nucleophilic aromatic substitution. preprints.org

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

While the C3-bromo position is reactive towards palladium catalysis, the C2-fluoro position is activated for nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and helps stabilize the intermediate. Furthermore, the pyridine (B92270) nitrogen atom acts as a powerful electron-withdrawing group, further activating the C2 position towards nucleophilic attack.

The mechanism of fluorine displacement in 2-fluoropyridines is a well-established SNAr process. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination sequence.

Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C2), which is electron-deficient (δ+). This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.

Scope and Limitations with Various Nucleophiles (O-, N-, S-nucleophiles)

The 2-fluoro substituent on the pyridine ring renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the functionalization of this compound, allowing for the introduction of a wide array of nucleophiles. The general leaving group trend in SNAr reactions on activated aryl substrates is F > NO2 > Cl ≈ Br > I, making the fluoro group at the C2 position the most labile site for substitution.

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. In this specific molecule, the fluorine atom at C2 is the primary site for SNAr. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose stability is crucial for the reaction to proceed.

Oxygen Nucleophiles (O-nucleophiles): Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, proceed efficiently to yield the corresponding 2-alkoxy or 2-aryloxy pyridines. The choice of base and solvent is critical to prevent side reactions, such as cleavage of the benzyloxy ether.

Nitrogen Nucleophiles (N-nucleophiles): A broad range of primary and secondary amines, as well as other nitrogen-containing nucleophiles like azides and anilines, readily displace the fluoride atom. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may be facilitated by a non-nucleophilic base to neutralize the HF generated. The resulting 2-aminopyridine (B139424) derivatives are valuable intermediates in medicinal chemistry.

Sulfur Nucleophiles (S-nucleophiles): Thiolates are potent nucleophiles that react smoothly with this compound to afford 2-thioether-substituted pyridines. These reactions are generally fast and high-yielding due to the high nucleophilicity of sulfur.

Below is a table summarizing the scope of the SNAr reaction with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

| O-nucleophile | Sodium Methoxide (NaOMe) | 2-Methoxypyridine | MeOH, rt to 60 °C |

| Phenol / K₂CO₃ | 2-Phenoxypyridine | DMF, 80-100 °C | |

| N-nucleophile | Piperidine (B6355638) | 2-(Piperidin-1-yl)pyridine | DMSO, 100 °C |

| Aniline | 2-(Phenylamino)pyridine | Base (e.g., K₂CO₃), DMF | |

| S-nucleophile | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine | THF or DMF, rt |

Limitations of these reactions primarily involve steric hindrance. Bulky nucleophiles may react more slowly or require more forcing conditions. Furthermore, highly basic nucleophiles can potentially interact with other sites on the molecule, although the high reactivity of the C-F bond at the 2-position generally ensures high selectivity.

Influence of Remote Substituents on SNAr Reactivity

The rate and efficiency of the SNAr reaction at the C2 position are significantly influenced by the electronic properties of the substituents at other positions on the pyridine ring. In this compound, the bromo and benzyloxy groups exert electronic effects that modulate the reactivity.

Bromo Group (C3): The bromine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). For SNAr reactions, the inductive effect is generally dominant, especially from the adjacent C3 position. This electron withdrawal helps to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at C2, thereby accelerating the reaction rate.

Quantitative structure-activity relationship models often employ Hammett plots to correlate reaction rates with substituent constants (σ). Electron-withdrawing groups generally lead to a positive rho (ρ) value, indicating that the reaction is favored by substituents that stabilize negative charge. For SNAr on 2-fluoropyridines, electron-withdrawing groups at the 3, 4, and 5-positions generally increase the reaction rate.

Transformations Involving the Benzyloxy Ether

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C5 position. Its removal and subsequent derivatization are key steps in the synthesis of diverse pyridine analogs.

Selective Deprotection Methodologies to Access Hydroxypyridine Analogs

The cleavage of the benzyl (B1604629) ether to unmask the 5-hydroxyl group is a critical transformation. Several methods are available, with the choice depending on the functional group tolerance required for other parts of the molecule.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether deprotection. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is highly selective for the benzyl ether and does not affect the aryl-bromo or aryl-fluoro bonds under standard conditions.

Acid-Mediated Cleavage: Strong acids like HBr or BCl₃ can cleave benzyl ethers. However, these harsh conditions may not be compatible with other sensitive functional groups and can lead to side reactions. The boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a milder alternative for selective debenzylation.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. Visible-light-mediated methods using DDQ have also been developed for the debenzylation of standard benzyl ethers, offering a mild alternative to hydrogenation.

The product of this deprotection is 3-bromo-2-fluoro-5-hydroxypyridine, a key intermediate for further functionalization.

| Deprotection Method | Reagents | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, high selectivity | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups) |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, tolerates many functional groups | Stoichiometric reagent, potential for side reactions with very sensitive substrates |

| Oxidative Cleavage | DDQ, visible light | Mild, orthogonal to hydrogenation | Requires specific chromophores, may affect other electron-rich moieties |

Further Derivatization of the Resulting Hydroxyl Group

Once the 5-hydroxyl group is exposed, it can be derivatized in numerous ways to introduce new functionalities. The 3-hydroxypyridine (B118123) tautomer is the predominant form, and it reacts primarily as an oxygen nucleophile.

Etherification: The hydroxyl group can be alkylated or arylated under Williamson ether synthesis conditions (a base such as NaH or K₂CO₃ followed by an alkyl or aryl halide).

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters.

Conversion to Triflates: The hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

These derivatizations significantly expand the molecular diversity achievable from the this compound scaffold.

Regioselective Functionalization via Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position.

In the context of this compound, the benzyloxy group can potentially act as a DMG. However, the pyridine nitrogen itself is a powerful directing group, typically directing metalation to the C2 position. The presence of the fluorine at C2 complicates this, as direct lithiation at this position is less favorable. The benzyloxy group at C5 could direct lithiation to the C4 or C6 positions. The C6 position is sterically less hindered. However, the most acidic proton is often at the C4 position, ortho to the bromine at C3 and meta to the fluorine at C2.

The outcome of a DoM reaction on this substrate would depend heavily on the specific base and reaction conditions used. A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or a hindered lithium amide base would be required to deprotonate the ring without competing SNAr at the C2 position. The resulting aryllithium species can then be trapped with various electrophiles (e.g., I₂, DMF, aldehydes, ketones) to introduce a new substituent regioselectively at the C4 position.

Chemo- and Regioselectivity Studies of Concurrent Reaction Sites

The this compound molecule possesses multiple reactive sites, making chemo- and regioselectivity key considerations in its synthetic applications.

The primary competing reaction pathways are:

SNAr at C2: Displacement of the fluoride by a nucleophile.

Lithium-Halogen Exchange at C3: Reaction with an organolithium reagent to replace the bromine.

Directed Ortho-Metalation (Deprotonation): Removal of a ring proton, likely at C4.

The selectivity between these pathways is dictated by the choice of reagent and reaction conditions:

Nucleophiles (non-organometallic): Reagents like amines, alkoxides, and thiolates will preferentially undergo SNAr at the highly activated C2 position.

Organolithium Reagents (e.g., n-BuLi, s-BuLi): At low temperatures (e.g., -78 °C), lithium-halogen exchange at the C3-bromo position is often faster than SNAr or deprotonation. The resulting 3-lithiated species can then be functionalized with an electrophile. This provides a complementary strategy to SNAr for introducing substituents onto the pyridine ring.

Hindered Lithium Amide Bases (e.g., LDA, LiTMP): These strong, non-nucleophilic bases are more likely to induce deprotonation (DoM) at the most acidic C-H bond (likely C4) rather than undergo SNAr or lithium-halogen exchange.

By carefully selecting the reaction partner and conditions, chemists can selectively target a specific position on the this compound ring, highlighting its utility as a versatile building block in organic synthesis.

Applications of 5 Benzyloxy 3 Bromo 2 Fluoropyridine As a Synthetic Intermediate and Scaffold

Construction of Complex Polyfunctionalized Pyridine (B92270) Derivatives

5-(Benzyloxy)-3-bromo-2-fluoropyridine serves as an exceptional platform for the synthesis of intricately substituted pyridine derivatives. Its trifunctional nature, featuring a benzyloxy ether, a bromo substituent, and a fluoro group at strategic positions, allows for a programmed, stepwise introduction of various functionalities. The differential reactivity of the halogen atoms is a key feature of this scaffold. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

This differential reactivity enables a synthetic strategy wherein the more labile 2-fluoro substituent can be displaced first by a variety of nucleophiles, such as alcohols, amines, and thiols, to introduce a desired substituent. Subsequently, the less reactive 3-bromo position can be functionalized through well-established cross-coupling methodologies like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. sigmaaldrich.comscirp.orgwikipedia.org This sequential functionalization provides a powerful tool for the controlled assembly of polysubstituted pyridines with precise control over the substitution pattern.

The benzyloxy group at the 5-position not only influences the electronic properties of the pyridine ring but also offers a handle for further modification. It is generally stable under many cross-coupling and nucleophilic substitution conditions but can be readily cleaved via hydrogenolysis to reveal a hydroxyl group, which can then be used for further derivatization.

Role in the Synthesis of Advanced Heterocyclic and Aromatic Systems

The utility of this compound extends beyond the synthesis of simple substituted pyridines, playing a crucial role as a precursor and intermediate in the construction of more complex heterocyclic and aromatic frameworks.

Precursor to Diversely Substituted Pyridine Core Structures

The strategic placement of the bromo and fluoro substituents makes this compound an ideal starting material for generating libraries of diversely substituted pyridine cores. For instance, a Suzuki-Miyaura coupling reaction at the 3-position with a variety of aryl or heteroaryl boronic acids can introduce significant molecular complexity. organic-chemistry.orgresearchgate.net This can be followed by a nucleophilic displacement of the 2-fluoro group to further elaborate the structure.

Table 1: Representative Cross-Coupling Reactions with 3-Bromo-2-fluoropyridine Analogs

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 3-Aryl-2-fluoropyridine | sigmaaldrich.com |

| Terminal Alkyne | Pd(CF3COO)2/PPh3/CuI/Et3N | 3-Alkynyl-2-fluoropyridine | scirp.org |

This table presents analogous reactions for similarly substituted bromofluoropyridines, demonstrating the potential reactivity of the target compound.

Intermediate in Multi-Component Reaction Sequences

While direct participation of this compound in classical multi-component reactions (MCRs) is not extensively documented, its derivatives are valuable intermediates in such sequences. mdpi.com For example, after an initial cross-coupling or nucleophilic substitution reaction, the resulting functionalized pyridine can be employed as a substrate in a subsequent MCR. This approach allows for the rapid assembly of complex molecules, leveraging the efficiency of MCRs to build upon the pre-functionalized pyridine scaffold.

Contributions to Target-Oriented Synthesis and Methodology Development

The unique reactivity profile of this compound and its analogs has contributed to both the total synthesis of complex natural products and the development of novel synthetic methodologies. The ability to selectively functionalize the 2- and 3-positions of the pyridine ring has been exploited in the synthesis of various biologically active molecules. nih.govacs.org

In the realm of methodology development, the differential reactivity of the C-F and C-Br bonds in such systems provides a valuable platform for studying the selectivity of new catalytic systems and for optimizing reaction conditions for site-selective transformations on polyhalogenated heterocycles. researchgate.net

Utility in Scaffold Design for Chemical Research

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. this compound provides a versatile starting point for the design and synthesis of novel chemical scaffolds for drug discovery and other chemical research. By systematically varying the substituents at the 2-, 3-, and 5-positions, chemists can generate libraries of compounds with diverse three-dimensional shapes and electronic properties.

This process, often referred to as "scaffold hopping," allows for the exploration of new chemical space around a known pharmacophore. nih.govuniroma1.itnih.gov The ability to readily introduce a wide range of functional groups onto the pyridine core of this compound makes it an invaluable tool for generating such compound libraries, accelerating the discovery of new bioactive molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Aryl-2-fluoropyridine |

| 3-Alkynyl-2-fluoropyridine |

| 3-Amino-2-fluoropyridine |

| Phenylboronic acid |

| Terminal Alkyne |

Advanced Spectroscopic and Analytical Investigations of 5 Benzyloxy 3 Bromo 2 Fluoropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 5-(Benzyloxy)-3-bromo-2-fluoropyridine in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's framework.

Proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR studies provide detailed information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzylic methylene (B1212753) protons, and the protons of the phenyl group. The pyridine ring protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The benzylic protons typically appear as a singlet, while the phenyl group protons would exhibit signals in the aromatic region.

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The carbon atom attached to the fluorine (C2) will show a large one-bond coupling constant (¹JCF), a characteristic feature in fluorinated pyridines. fluorine1.ru Other carbons in the pyridine and benzene (B151609) rings will also display distinct chemical shifts influenced by the substituents.

¹⁹F NMR: The fluorine spectrum provides a sensitive probe for the local electronic environment. For 2-fluoropyridine (B1216828) derivatives, the ¹⁹F chemical shift is a key identifier. nih.gov Diastereomeric ratios in reaction mixtures involving fluorinated compounds can often be determined directly from the ¹⁹F NMR spectrum. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) and Key Couplings (J) for this compound Predicted values are based on data from analogous compounds such as 2-fluoropyridine and 5-bromo-2-fluoropyridine. fluorine1.ruchemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |

| ¹H | H-4 | ~7.8 - 8.0 | d, ³J(H,H) |

| H-6 | ~8.1 - 8.3 | d, ⁴J(H,F) | |

| -CH₂- | ~5.2 - 5.4 | s | |

| Phenyl-H | ~7.3 - 7.5 | m | |

| ¹³C | C-2 | ~158 - 162 | d, ¹J(C,F) ≈ 230-240 Hz |

| C-3 | ~110 - 115 | d, ²J(C,F) | |

| C-4 | ~140 - 145 | d, ³J(C,F) | |

| C-5 | ~145 - 150 | s | |

| C-6 | ~148 - 152 | d, ³J(C,F) | |

| -CH₂- | ~70 - 72 | s | |

| Phenyl-C | ~127 - 136 | m | |

| ¹⁹F | F-2 | ~(-60) - (-70) | s |

Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet. J values are coupling constants in Hz.

To confirm the assignments from one-dimensional NMR and establish the complete molecular connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C). This is crucial for connecting fragments of the molecule, for instance, linking the benzylic protons to the ether-linked carbon (C-5) of the pyridine ring and to the phenyl ring's quaternary carbon. It is also instrumental in assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. This can help determine the preferred conformation of the benzyloxy group relative to the pyridine ring by observing correlations between the benzylic protons and the pyridine ring protons (H-4 and H-6).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₂H₉BrFNO, the presence of bromine provides a distinctive isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes, separated by approximately 2 Da. This pattern is a powerful tool for identifying bromine-containing compounds in a complex mixture. nih.gov

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it into smaller, identifiable pieces.

Table 2: HRMS Data for this compound (C₁₂H₉BrFNO)

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) | Key Fragmentation Pathways |

| [M+H]⁺ | 281.9924 | 283.9904 | Cleavage of the benzyl (B1604629) group (loss of C₇H₇), loss of Br, loss of HF |

| [M]⁺ | 280.9846 | 282.9826 | Formation of tropylium (B1234903) ion (m/z 91), formation of bromofluoropyridinol radical cation |

Note: The exact mass is calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no public crystal structure is available for this compound itself, analysis of closely related structures, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, provides valuable insights. nih.gov Such an analysis would confirm the planarity of the pyridine ring and provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-stacking or halogen bonding, that stabilize the solid-state structure. nih.govresearchgate.net

Table 3: Representative Crystallographic Data from a Related Derivative, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| V (ų) | 1093.0 (2) |

| Dihedral Angle (Pyridine/Benzene) | 51.39 (5)° |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Research Contexts

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

FTIR Spectroscopy: Is particularly sensitive to polar bonds. Key expected absorptions for this compound would include C-O ether stretching, aromatic C=C and C=N stretching from the pyridine and benzene rings, C-H stretching and bending, and vibrations corresponding to the C-F and C-Br bonds.

Raman Spectroscopy: Is more sensitive to non-polar, symmetric bonds. It would be effective for observing the symmetric vibrations of the aromatic rings.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Based on data from analogous substituted pyridine and benzene compounds. core.ac.ukresearchgate.net

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Weak |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. Detection is commonly achieved with a UV detector, monitoring at a wavelength where the aromatic rings absorb strongly. The purity is determined by the relative area of the main peak. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient thermal stability and volatility, GC-MS provides excellent separation and identification capabilities. The sample is vaporized and passed through a capillary column. The retention time is a characteristic of the compound under specific conditions, while the coupled mass spectrometer provides mass information for the eluting peak, confirming its identity. This technique is highly effective for identifying and quantifying volatile impurities. chemimpex.com

Computational and Theoretical Studies on 5 Benzyloxy 3 Bromo 2 Fluoropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, optimized molecular geometry, and a host of other critical parameters for 5-(Benzyloxy)-3-bromo-2-fluoropyridine.

Electronic Structure: Key insights into the molecule's stability and reactivity are derived from its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing halogen atoms.

| Calculated Property | Illustrative Value for a Substituted Pyridine | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures molecular polarity. |

| Molecular Electrostatic Potential (MEP) | -0.04 to +0.05 a.u. | Identifies sites for electrophilic and nucleophilic attack. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of this compound and mapping its potential reaction pathways. By analyzing the electronic properties derived from DFT, researchers can forecast how the molecule will behave in different chemical environments.

Computational models can simulate reaction mechanisms by locating transition states (TS)—the highest energy points along a reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed pathway can be assessed. For instance, modeling the SNAr reaction with a nucleophile would involve calculating the energies of intermediates (like a Meisenheimer-type complex) and the transition states connecting them. jiaolei.group This allows for the prediction of regioselectivity, helping to determine whether a nucleophile would preferentially attack at the carbon bearing the bromine or another position. Such computational explorations can guide the design of synthetic routes by identifying the most favorable reaction conditions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and how it interacts with other molecules.

Conformational Analysis: The molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O and O-CH₂ bonds of the benzyloxy group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. libretexts.org This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of specific dihedral angles. For the benzyloxy group, the key dihedral angles are C(pyridine)-C(5)-O-CH₂ and C(5)-O-CH₂-C(phenyl). Computational studies on similar benzyl (B1604629) ethers and alcohols reveal that the lowest energy conformations are often those that minimize steric hindrance while maximizing stabilizing intramolecular interactions, such as weak C-H···O or C-H···F contacts. researchgate.netresearchgate.net

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(4)-C(5)-O-CH₂ | Rotation of the benzyloxy group relative to the pyridine ring | Determines the orientation of the ether oxygen. |

| C(5)-O-CH₂-C(phenyl) | Rotation of the phenyl group | Influences steric interactions with the pyridine ring. |

Intermolecular Interactions: this compound can engage in a variety of non-covalent interactions that dictate its solid-state packing and solution-phase behavior. frontiersin.orgnih.gov These include:

Hydrogen Bonding: Weak C-H···O, C-H···N, and C-H···F hydrogen bonds can form between molecules.

Halogen Bonding: The bromine atom has an electropositive region (σ-hole) that can interact favorably with nucleophiles like the oxygen or nitrogen atoms of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic pyridine and phenyl rings can stack on top of each other, a stabilizing interaction driven by dispersion forces.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. rsc.orgresearchgate.net These analyses provide information on the strength and nature of the interactions, helping to rationalize crystal structures and predict solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Predictability

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create predictive models that correlate a molecule's structure with its physical, chemical, or biological properties. researchgate.net For a compound like this compound, QSPR can be a valuable tool for predicting properties relevant to its synthesis and purification.

The QSPR process involves several steps. First, a dataset of molecules with known property values (e.g., reaction yields, boiling points, chromatographic retention times) is compiled. Next, a large number of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode structural, electronic, and topological information. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, are used to build a mathematical model that links the descriptors to the property of interest. nih.gov

For synthetic predictability, a QSPR model could be developed using a database of related substituted pyridines to predict the likely success of a particular reaction (e.g., a Suzuki coupling at the bromine position). nih.gov Descriptors might include calculated electronic properties (like atomic charges or HOMO/LUMO energies) and steric parameters. The resulting model could then be used to screen virtual libraries of reactants or catalysts to identify the optimal conditions for synthesizing this compound or its derivatives, saving significant time and resources in the laboratory.

Design of Novel Analogs and Exploration of Reaction Mechanisms

The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. The insights gained from DFT, reactivity modeling, and conformational analysis of this compound serve as a foundation for designing novel analogs. researchgate.netnih.gov

Design of Novel Analogs: By understanding the structure-property relationships, chemists can make targeted modifications to the parent molecule. For example, if higher reactivity in SNAr reactions is desired, the benzyloxy group could be replaced with a stronger electron-donating group. If the goal is to create a molecule that binds to a specific biological target, the substituents can be altered to optimize interactions (e.g., hydrogen bonding, halogen bonding) with the target's active site, a process often guided by molecular docking simulations. acs.orgacs.orgnih.gov Computational screening of a virtual library of such analogs can quickly identify the most promising candidates for synthesis and experimental testing.

Exploration of Reaction Mechanisms: Beyond predicting the main reaction pathway, advanced computational methods can be used to explore entire reaction networks. nih.govresearchgate.net Techniques such as automated transition state searching can uncover unexpected side reactions or alternative mechanistic pathways that might not be intuitively obvious. acs.org Furthermore, ab initio molecular dynamics (MD) simulations can model the real-time evolution of a reacting system, providing a dynamic picture of bond-breaking and bond-forming events. This comprehensive exploration of reaction mechanisms is crucial for optimizing synthetic procedures, minimizing the formation of unwanted byproducts, and gaining a fundamental understanding of the molecule's chemical behavior. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Chemoselective Transformations

The presence of two different halogen atoms (bromine at C3 and fluorine at C2) offers a prime opportunity for selective functionalization through cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-fluorine (C-F) bond in typical palladium- or nickel-catalyzed reactions. Future research will likely focus on developing novel catalytic systems that can precisely control which position reacts.

This involves the design of sophisticated ligands and the selection of specific transition metal catalysts that can differentiate between the two C-X bonds. For instance, catalyst systems that are highly active for C-Br activation while remaining inert to the C-F bond would allow for selective modification at the C3 position. Conversely, specialized catalysts, potentially based on nickel with tailored phosphine (B1218219) ligands, could be developed to activate the typically more inert C-F bond. Research into controlling selectivity by simply tuning the catalyst loading to parts-per-million (ppm) levels also presents a novel avenue for achieving chemoselectivity without altering catalysts or ligands. preprints.org

Key areas for exploration include:

Ligand-Controlled Selectivity: Developing ligands that sterically or electronically favor oxidative addition at either the C-Br or C-F bond.

Catalyst-Dependent Reactions: Investigating how different metals (e.g., Pd, Ni, Cu) or catalyst forms (e.g., mononuclear, nanoparticles) can direct regioselectivity. preprints.org

Orthogonal Coupling Conditions: Establishing reaction conditions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) that exclusively target one of the halogen sites, allowing for stepwise, selective diversification of the pyridine (B92270) core.

| Table 1: Potential Catalytic Systems for Chemoselective Cross-Coupling | |||

|---|---|---|---|

| Target Bond | Potential Catalyst System | Reaction Type | Rationale |

| C3-Br | Pd(OAc)₂ with SPhos or XPhos ligands | Suzuki, Buchwald-Hartwig | High reactivity and selectivity for C-Br bonds over C-F bonds is typical for these systems. |

| C2-F | NiCl₂(dppp) or other Ni(II) catalysts with electron-rich phosphine ligands | Kumada, Negishi | Nickel catalysts are known to activate stronger C-F bonds, especially with highly reactive organometallic reagents. |

| C3-Br | Pd(PPh₃)₄ / CuI | Sonogashira | Standard conditions are highly selective for C-Br and C-I bonds. |

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry. While 5-(Benzyloxy)-3-bromo-2-fluoropyridine is achiral, it serves as an excellent starting point for creating chiral molecules. Future research will focus on methodologies that introduce chirality by leveraging the pyridine ring's reactivity.

One promising approach is the enantioselective dearomatization of the pyridine ring. mdpi.com This can be achieved by activating the pyridine, for example by forming a pyridinium (B92312) salt, followed by a nucleophilic addition catalyzed by a chiral transition metal complex. rsc.org A nickel-catalyzed coupling of arylzinc reagents with pyridinium ions has been shown to produce enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org Another strategy involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) intermediates. nih.govacs.org Applying these methods to derivatives of this compound could yield highly functionalized and versatile chiral piperidine (B6355638) or dihydropyridine building blocks. rsc.orgnih.gov

Future work in this area could involve:

Catalytic Asymmetric Dearomatization: Using chiral copper or rhodium catalysts to perform enantioselective additions of Grignard reagents or boronic acids to activated derivatives of the title compound. mdpi.comresearchgate.net

Synthesis of Chiral Ligands: Utilizing the pyridine nitrogen of the scaffold as a coordination site in novel chiral ligands for asymmetric catalysis. acs.org

Desymmetrization Reactions: Developing enzymatic or catalytic processes that selectively transform prochiral derivatives of the parent molecule.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery and process development demand high-throughput synthesis and optimization. Flow chemistry and automated platforms offer significant advantages over traditional batch processes, including improved safety, scalability, reproducibility, and reduced reaction times. researchgate.netsci-hub.se

The synthesis of this compound and its subsequent derivatization are ideal candidates for integration into such systems. A flow reactor could be used for the initial synthesis, enabling better control over reaction parameters and safer handling of potentially hazardous reagents. sci-hub.sevcu.edu Following its synthesis, the compound could be fed directly into an automated platform where a series of diversification reactions (e.g., sequential cross-couplings) are performed to generate a library of analogues for screening. researchgate.netnih.gov This approach accelerates the discovery of new lead compounds and streamlines process optimization. nih.gov

Sustainable and Eco-Friendly Synthetic Routes for Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will aim to develop more sustainable methods for producing this compound. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key trends in green synthesis applicable to this compound include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and increase yields. nih.govresearchgate.netpowertechjournal.com

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.

Heterogeneous and Reusable Catalysts: Developing solid-supported or nanocatalysts that can be easily separated from the reaction mixture and reused, reducing cost and metal waste. researchgate.netacs.org

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product, improving atom economy and reducing purification steps. acs.orgnih.gov

| Table 2: Comparison of Conventional vs. Green Synthetic Approaches | ||

|---|---|---|

| Parameter | Conventional Approach | Future Green Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication powertechjournal.com |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, Ionic Liquids nih.gov |

| Catalyst | Homogeneous Pd/Ni complexes | Reusable nanocatalysts, solid-supported catalysts researchgate.net |

| Process | Multi-step batch reactions | One-pot multicomponent or tandem reactions acs.orgias.ac.in |

Expanding the Scope of Functionalization and Molecular Complexity Through Tandem Reactions

Tandem reactions, or cascade reactions, are processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov This strategy is highly efficient for rapidly building molecular complexity. The structure of this compound is well-suited for the design of novel tandem reactions.

Q & A

Basic: What are the established synthetic routes for 5-(Benzyloxy)-3-bromo-2-fluoropyridine?

Answer:

The compound is typically synthesized via sequential halogenation and functionalization of pyridine derivatives. A common approach involves:

Bromination : Direct bromination at the 3-position of a fluoropyridine precursor using NBS (N-bromosuccinimide) under radical initiation .

Benzyloxy Introduction : Nucleophilic aromatic substitution (SNAr) at the 5-position using benzyl alcohol in the presence of a base (e.g., NaH or K2CO3) under anhydrous conditions .

Purification : Chromatographic separation (e.g., silica gel column with hexane/ethyl acetate) to isolate the product, followed by characterization via NMR and NMR to confirm regiochemistry .

Advanced: How can competing substitution pathways be minimized during bromination?

Answer:

Competing reactions (e.g., over-bromination or para-substitution) are influenced by reaction conditions:

- Temperature Control : Maintain temperatures below 0°C to suppress radical side reactions .

- Directing Groups : Use the fluorine atom at the 2-position to direct bromination to the meta (3-) position via electronic effects. Computational studies (DFT) suggest fluorine’s strong electron-withdrawing effect enhances meta-selectivity .

- Catalyst Optimization : Employ Lewis acids like FeCl to stabilize transition states and improve regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : The fluorine atom at the 2-position typically resonates between -110 to -120 ppm, confirming its electronic environment .

- NMR : Benzyloxy protons appear as a singlet (~δ 5.1 ppm), while aromatic protons show coupling patterns consistent with disubstituted pyridine .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 296.0 for CHBrFNO) .

Advanced: How can discrepancies in reported reaction yields be resolved?

Answer:

Yield variations often arise from:

- Moisture Sensitivity : The benzyloxy group is prone to hydrolysis; ensure strict anhydrous conditions using molecular sieves or inert atmospheres .

- Purification Challenges : Use preparative HPLC for polar byproducts or employ recrystallization in toluene/hexane mixtures .

- Reagent Quality : Validate the purity of starting materials (e.g., 2-fluoropyridine derivatives) via GC-MS to exclude contaminants .

Basic: What are the stability considerations for this compound during storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyloxy group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis .

- Short-Term Stability : Solutions in DMSO or DCM remain stable for ≤72 hours under nitrogen .

Advanced: What strategies enable selective functionalization at the 3-bromo position?

Answer:

The 3-bromo site is primed for cross-coupling reactions:

- Suzuki-Miyaura Coupling : Use Pd(PPh) with aryl boronic acids (e.g., 4-benzyloxyphenylboronic acid) in THF/HO at 80°C .

- Buchwald-Hartwig Amination : Couple with secondary amines using Xantphos-Pd catalysts to install amino groups .

- Protection-Deprotection : Temporarily protect the benzyloxy group with TMSCl to avoid side reactions during coupling .

Basic: How is the compound’s purity assessed in academic settings?

Answer:

- HPLC-UV : Use a C18 column (acetonitrile/water gradient) with detection at 254 nm; purity ≥95% is acceptable for most studies .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and F percentages (tolerance ±0.4%) .

Advanced: What mechanistic insights explain the reactivity of the 2-fluoro substituent?

Answer:

- Electron-Withdrawing Effect : The 2-fluoro group deactivates the pyridine ring, directing electrophilic attacks to the 3-position. DFT calculations show a 15–20 kcal/mol stabilization of the meta transition state .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring meta over ortho substitution .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) .

- Waste Disposal : Neutralize brominated waste with 10% NaHCO before disposal .

Advanced: How can computational modeling guide derivative design?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.